N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide
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Overview
Description
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an oxadiazole ring, a methanesulfonyl group, and a piperidine ring
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is the reaction of 4-fluorobenzohydrazide with carbon disulfide and ammonia to form the corresponding oxadiazole derivative. Subsequent reactions with methanesulfonyl chloride and piperidine-4-carboxylic acid lead to the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often use continuous flow reactors and advanced purification techniques to ensure consistent quality. The choice of solvents, temperature control, and reaction time are critical factors in achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOCH₃) and dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide has shown potential as a bioactive molecule. It can interact with biological targets, influencing cellular processes and pathways.
Medicine: In medicine, this compound has been explored for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, and anticancer activities, making it a candidate for drug development.
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable building block in chemical manufacturing.
Comparison with Similar Compounds
Fluorinated Pyrazoles: These compounds share the fluorophenyl group and exhibit similar biological activities.
Oxadiazole Derivatives: Other oxadiazole-containing compounds have been studied for their therapeutic potential.
Piperidine Carboxamides: Compounds with similar piperidine and carboxamide groups are used in various chemical and biological applications.
Uniqueness: N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide stands out due to its combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its unique structure makes it a valuable tool in research and industry.
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O4S/c1-25(22,23)20-8-6-10(7-9-20)13(21)17-15-19-18-14(24-15)11-2-4-12(16)5-3-11/h2-5,10H,6-9H2,1H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLIGMVPVGDDMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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